1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
説明
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-15-8-3-4-9-16(15)14-23-13-7-10-17(21(23)25)20(24)22-18-11-5-6-12-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWTJVLCCQOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-methylbenzylamine with 2-(methylthio)benzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Table 1: Structural Comparison with Halogenated Analogs
Thioether-Containing Dihydropyridines
Compounds such as AZ257 and AZ331 () share the dihydropyridine-carboxamide core but differ in substituents:
- AZ257 : Contains a [2-(4-bromophenyl)-2-oxoethyl]thio group and a 2-methoxyphenylamide.
- AZ331 : Features a [2-(4-methoxyphenyl)-2-oxoethyl]thio group.
Key Comparisons :
Table 2: Comparison with Thioether-Containing Derivatives
Tautomeric Behavior
The keto-amine tautomer (lactam form) is predominant in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (), as confirmed by crystallography. The target compound likely adopts a similar tautomeric state due to the stabilizing effect of the amide group. This contrasts with hydroxy-pyridine tautomers, which are less common in non-polar environments .
Research Findings and Implications
- Structural Rigidity : The near-planar conformation of halogenated analogs suggests that the target compound may exhibit similar rigidity, favoring interactions with planar biological targets (e.g., enzyme active sites).
- Synthetic Flexibility : The use of pyridine and p-toluenesulfonic acid in synthesis () highlights a scalable route for producing diverse dihydropyridine-carboxamides.
- Unresolved Questions : The impact of the methylsulfanyl group on crystallization and bioactivity requires further study, particularly in comparison to halogen or oxygen substituents.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The compound can be synthesized via condensation reactions involving pyridine derivatives and substituted anilines. A representative route involves refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid (PTSA) as a catalyst in aqueous medium . Key parameters include:
- Catalyst choice : PTSA enhances reaction efficiency by facilitating proton transfer.
- Solvent system : Aqueous solutions simplify purification but may require post-synthesis crystallization (e.g., methanol evaporation for crystal growth) .
- Temperature control : Reflux conditions (typically 100–120°C) ensure sufficient energy for nucleophilic substitution.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Methodological Answer: X-ray crystallography is the gold standard. Key steps include:
Data collection : High-resolution diffraction data from single crystals.
Structure solution : Use direct methods (e.g., SHELXD) for phase determination .
Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen placements. Hydrogen atoms are often placed geometrically and refined isotropically .
Q. Example Structural Parameters :
- Dihedral angle between aromatic rings: 8.38° (near-planar conformation) .
- Hydrogen bonding: N–H⋯O interactions form centrosymmetric dimers .
Advanced Research Questions
Q. How can researchers resolve tautomeric ambiguities in the structural characterization of this compound?
Methodological Answer: Tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) is resolved via:
- X-ray crystallography : Direct observation of bond lengths (e.g., C=O vs. C–OH) .
- Computational modeling : DFT calculations compare relative stability of tautomers.
- Spectroscopy : NMR distinguishes amine vs. imine environments.
Case Study :
In a structurally related compound, X-ray analysis confirmed the keto-amine tautomer, with bond lengths consistent with a lactam structure (C=O: 1.22 Å; N–H: 0.88 Å) .
Q. What experimental design strategies are effective in optimizing multi-step synthesis pathways for derivatives of this compound?
Methodological Answer: Design of Experiments (DoE) is critical for optimizing multi-step reactions:
Q. Example Workflow :
Screening : Fractional factorial designs narrow critical parameters.
Optimization : Central Composite Design (CCD) refines conditions.
Validation : Confirm reproducibility under scaled conditions.
Case Study :
A flow-chemistry DoE approach improved diphenyldiazomethane synthesis by 30% yield through parameter space mapping .
Q. How should researchers address contradictions in spectroscopic data versus crystallographic results?
Methodological Answer: Contradictions may arise from:
- Dynamic effects in solution : Tautomer interconversion (NMR vs. static X-ray structure).
- Crystal packing forces : Distorted conformations in solid state.
Q. Resolution Strategies :
- Variable-temperature NMR : Captures equilibrium shifts.
- Complementary techniques : Pair XRD with IR spectroscopy to validate functional groups.
- Theoretical validation : MD simulations reconcile solution and solid-state behavior.
Example :
In a related dihydropyridine, NMR suggested dynamic disorder, while XRD revealed a single tautomer stabilized by hydrogen bonding .
Q. What are the methodological considerations for evaluating biological activity in derivatives of this compound?
Methodological Answer: Focus on targeted assays and structure-activity relationship (SAR) studies :
Enzyme inhibition : Use fluorescence polarization or calorimetry to measure binding affinity.
Cellular assays : Evaluate cytotoxicity and receptor modulation (e.g., COX-2 inhibition for anti-inflammatory potential) .
Pharmacophore modeling : Identify critical substituents (e.g., methylsulfanyl group enhances lipophilicity) .
Case Study :
A derivative with a 4-fluorophenyl moiety showed enhanced COX-2 selectivity (IC = 0.8 µM) due to improved hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
